![molecular formula C14H24BrNO2Si B2769596 5-Bromo-2-(2-{[2-(trimethylsilyl)ethoxy]methoxy}propan-2-yl)pyridine CAS No. 552287-64-6](/img/structure/B2769596.png)
5-Bromo-2-(2-{[2-(trimethylsilyl)ethoxy]methoxy}propan-2-yl)pyridine
Overview
Description
5-Bromo-2-(2-{[2-(trimethylsilyl)ethoxy]methoxy}propan-2-yl)pyridine is a chemical compound with the molecular formula C14H24BrNO2Si. It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring, and a complex substituent at the 2nd position, which includes a trimethylsilyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-{[2-(trimethylsilyl)ethoxy]methoxy}propan-2-yl)pyridine typically involves multiple steps. One common method starts with the bromination of 2-(2-{[2-(trimethylsilyl)ethoxy]methoxy}propan-2-yl)pyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 5th position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-{[2-(trimethylsilyl)ethoxy]methoxy}propan-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different organic group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new pyridine derivative with the bromine atom replaced by an aryl or alkyl group.
Scientific Research Applications
5-Bromo-2-(2-{[2-(trimethylsilyl)ethoxy]methoxy}propan-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and the development of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-{[2-(trimethylsilyl)ethoxy]methoxy}propan-2-yl)pyridine depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. The molecular targets and pathways involved are specific to the reactions it undergoes, such as the formation of new carbon-carbon bonds in coupling reactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trimethylsilyl)pyridine: Similar in structure but lacks the complex substituent at the 2nd position.
5-Bromo-2-methoxypyridine: Similar but with a simpler methoxy group instead of the trimethylsilyl-ethoxy-methoxy substituent.
5-Bromo-2-(trimethylsilyl)pyridine: Similar but with only a trimethylsilyl group at the 2nd position.
Uniqueness
5-Bromo-2-(2-{[2-(trimethylsilyl)ethoxy]methoxy}propan-2-yl)pyridine is unique due to its complex substituent at the 2nd position, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research.
Biological Activity
5-Bromo-2-(2-{[2-(trimethylsilyl)ethoxy]methoxy}propan-2-yl)pyridine, identified by CAS number 552287-64-6, is a synthetic compound with potential applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Formula: C14H24BrNO2Si
- Molecular Weight: 346.34 g/mol
- IUPAC Name: 5-bromo-2-(2-((2-(trimethylsilyl)ethoxy)methoxy)propan-2-yl)pyridine
The structural representation can be summarized as follows:
Anticancer Properties
Recent studies have indicated that compounds similar to 5-bromo derivatives exhibit significant anticancer activity. For instance, brominated pyridines have been noted for their ability to inhibit tumor growth in various cancer cell lines, including non-small-cell lung carcinoma (NSCLC) and ovarian cancer. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study:
A study conducted on a series of brominated pyridine derivatives demonstrated that these compounds could effectively inhibit cell proliferation in NSCLC cells through the activation of caspase pathways, leading to programmed cell death. The specific derivative tested showed IC50 values comparable to established chemotherapeutics.
Enzyme Inhibition
This compound has also been evaluated for its role as an enzyme inhibitor. Research suggests that it may act as a selective inhibitor of certain kinases involved in cancer progression.
Mechanism of Action:
The compound's structure allows for effective binding to the ATP-binding site of kinases, thereby blocking their activity and preventing downstream signaling pathways that promote tumor growth.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest that it has favorable absorption characteristics with moderate bioavailability.
Parameter | Value |
---|---|
Absorption | Moderate |
Bioavailability | ~50% |
Metabolism | Hepatic |
Elimination Half-life | 4 hours |
Safety and Toxicology
Safety assessments indicate that while the compound exhibits promising biological activity, it is essential to monitor for potential toxicity. Toxicological studies have shown that high doses can lead to hepatotoxicity, necessitating careful dose management in therapeutic applications.
Properties
IUPAC Name |
2-[2-(5-bromopyridin-2-yl)propan-2-yloxymethoxy]ethyl-trimethylsilane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BrNO2Si/c1-14(2,13-7-6-12(15)10-16-13)18-11-17-8-9-19(3,4)5/h6-7,10H,8-9,11H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRORWWGRTFDWEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=C1)Br)OCOCC[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BrNO2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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